2-bromo-N-(2-chloro-4-methylphenyl)acetamide
Overview
Description
2-Bromo-N-(2-chloro-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetamide, featuring both bromine and chlorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-chloro-4-methylphenyl)acetamide typically involves the acylation of 2-chloro-4-methylaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-chloro-4-methylaniline in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add bromoacetyl bromide to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine.
Oxidation: Oxidative conditions can lead to the formation of more complex derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Reduction: Formation of 2-chloro-4-methylphenylamine.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
2-Bromo-N-(2-chloro-4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions due to its reactive functional groups.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-chloro-4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-chloro-2-methylphenyl)acetamide
- N-(2-Bromo-5-chloro-4-methylphenyl)acetamide
- 2-Bromo-N-(4-chloro-3-methylphenyl)acetamide
Uniqueness
2-Bromo-N-(2-chloro-4-methylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-N-(2-chloro-4-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQFCSJDMJRONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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